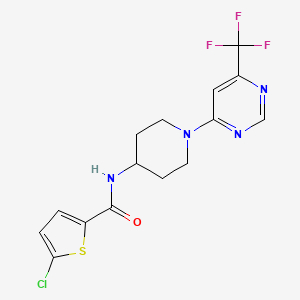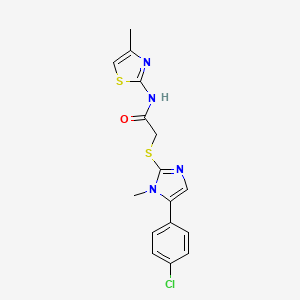![molecular formula C13H15F2NO2 B2869464 [1-(3,4-Difluorobenzoyl)piperidin-3-yl]methanol CAS No. 1082862-18-7](/img/structure/B2869464.png)
[1-(3,4-Difluorobenzoyl)piperidin-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(3,4-Difluorobenzoyl)piperidin-3-yl]methanol is a chemical compound that features a piperidine ring substituted with a hydroxymethyl group and a difluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,4-Difluorobenzoyl)piperidin-3-yl]methanol typically involves the reaction of 3,4-difluorobenzoyl chloride with 3-(hydroxymethyl)piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
[1-(3,4-Difluorobenzoyl)piperidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed
Oxidation: (3,4-Difluorophenyl)-[3-(carboxyl)piperidin-1-yl]methanone.
Reduction: (3,4-Difluorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanol.
Substitution: (3-Aminophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone.
科学研究应用
[1-(3,4-Difluorobenzoyl)piperidin-3-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
作用机制
The mechanism of action of [1-(3,4-Difluorobenzoyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring can influence its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
(3,4-Dichlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone: Similar structure but with chlorine atoms instead of fluorine.
(3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone: Similar structure but with methyl groups instead of fluorine.
(3,4-Difluorophenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The presence of the difluorophenyl group in [1-(3,4-Difluorobenzoyl)piperidin-3-yl]methanol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for various applications, particularly in medicinal chemistry.
属性
IUPAC Name |
(3,4-difluorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c14-11-4-3-10(6-12(11)15)13(18)16-5-1-2-9(7-16)8-17/h3-4,6,9,17H,1-2,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZGPHDVBNKHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2869384.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2869386.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((6-chloro-2-methylphenyl)amino)formamide](/img/structure/B2869391.png)
![(2-Tert-butyl-4-methyl-6-methylsulfanylpyrimidin-5-yl)-(7,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)methanone](/img/structure/B2869392.png)


![3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2869396.png)

![2-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]-4-ISOPENTYL-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE](/img/structure/B2869399.png)
![N-cyclopropyl-N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2869400.png)
![N-[(naphthalen-1-yl)methyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2869401.png)
